1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
Description
This compound features a pyrrolidin-1-ylpentenone backbone linked to a 6-ethyl-5-fluoropyrimidin-4-yloxy moiety. Its structural complexity arises from the fluorinated pyrimidine ring and the unsaturated pentenone chain, which may influence pharmacokinetic properties such as solubility and metabolic stability. .
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-3-5-6-13(20)19-8-7-11(9-19)21-15-14(16)12(4-2)17-10-18-15/h3,10-11H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNYCASLJNFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:
Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol: This intermediate can be synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine through a series of halogenation and substitution reactions.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is introduced by reacting the pyrimidine intermediate with a suitable pyrrolidine derivative under basic conditions.
Ether Linkage Formation: The pyrimidine-pyrrolidine intermediate is then reacted with an appropriate alkylating agent to form the ether linkage.
Introduction of the Pent-4-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the fluorine substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and ethyl substituents on the pyrimidine ring enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substitutions
The compound’s pyrimidine core distinguishes it from analogs with pyrazolo-pyrimidine or chromenone scaffolds. Key comparisons include:
Key Observations:
- Fluorination: The 5-fluoro substituent on the pyrimidine is shared with Example 64’s chromenone derivative , a common strategy to enhance metabolic stability and bioavailability.
- Backbone Variations: The pent-4-en-1-one chain in the target compound contrasts with the chromenone or pyrazolo-pyrimidine scaffolds in analogs, which may alter solubility and conformational flexibility.
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula, which includes key functional groups that contribute to its biological activity. The presence of the pyrimidine moiety is significant as it is known for its role in nucleic acid synthesis and various metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FN₃O |
| Molecular Weight | 251.30 g/mol |
| CAS Number | 137234-87-8 |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The pyrimidine ring is known to inhibit enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of cancer cells and pathogens.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by disrupting viral replication processes through interference with nucleic acid synthesis pathways.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study : A study involving chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .
Antiviral Properties
The compound's potential as an antiviral agent has also been explored:
- Mechanism : It is hypothesized that by inhibiting pyrimidine biosynthesis, the compound may enhance the production of interferons, which are critical for antiviral defense .
Research Findings
Recent findings indicate a correlation between the structural features of pyrimidines and their biological activities:
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is typically employed:
- Step 1 : Coupling of the pyrrolidine-ether moiety (e.g., 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine) with a pentenone derivative via nucleophilic substitution or amidation. Evidence from analogous syntheses suggests using polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (e.g., K₂CO₃) at 50–80°C .
- Step 2 : Purification via recrystallization or column chromatography, with yield optimization dependent on solvent polarity and temperature gradients .
- Optimization : Reaction efficiency can be improved by adjusting stoichiometry (1:1.2 molar ratio of pyrrolidine to pentenone) and monitoring intermediates via LC-MS .
Q. How can researchers characterize the molecular structure and confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the pyrrolidine ring conformation, pentenone carbonyl resonance (~170–175 ppm), and fluorine coupling patterns in the pyrimidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₃FN₃O₂⁺) with <5 ppm error .
- X-ray Crystallography : If crystals are obtainable, resolve stereochemistry at the pyrrolidine oxygen and pentenone double bond .
Q. What analytical techniques are suitable for quantifying impurities in this compound during preclinical development?
- Methodological Answer :
- HPLC/UPLC : Use a C18 column with a gradient mobile phase (e.g., 0.1% TFA in water/acetonitrile) to separate impurities. Adjust pH to 6.5 using ammonium acetate buffers to enhance resolution of polar byproducts .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding of the fluoropyrimidine moiety to ATP-binding pockets in kinases. Focus on hydrogen bonding with the pyrrolidine ether oxygen and hydrophobic interactions with the pentenone chain .
- Molecular Dynamics (MD) Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance of the pentenone group, which may reduce in vivo efficacy .
- Prodrug Design : Modify the pentenone carbonyl to a more stable moiety (e.g., ester or carbamate) to enhance bioavailability .
- Toxicogenomics : Use RNA-seq to compare gene expression profiles in cells treated with in vitro vs. in vivo samples, identifying off-target effects .
Q. How can researchers design experiments to elucidate the mechanism of fluoropyrimidine-mediated cytotoxicity in cancer cell lines?
- Methodological Answer :
- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest, a hallmark of fluoropyrimidine derivatives .
- RNA Interference : Knock down candidate targets (e.g., thymidylate synthase) to confirm on-target effects .
- Metabolomics : Profile nucleotide pools (dTTP/dUMP) via LC-MS to quantify inhibition of DNA synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?
- Methodological Answer :
- Reaction Monitoring : Track intermediates via TLC or in situ IR to identify incomplete coupling steps .
- Solvent Screening : Compare yields in DMF vs. THF; polar solvents may stabilize transition states but increase side reactions .
- Catalyst Optimization : Test Pd/C vs. CuI catalysts for Suzuki-Miyaura coupling of aryl halides, if applicable .
Experimental Design Considerations
Q. What in vitro/in vivo models are optimal for evaluating the compound’s therapeutic potential while minimizing off-target effects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
